4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid
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Overview
Description
4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid is an organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 g/mol . This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom. Furan derivatives are known for their wide range of biological and pharmacological activities .
Preparation Methods
The synthesis of 4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid typically involves the reaction of furan-2-carboxylic acid with butyric acid derivatives under specific conditions. One common method includes the use of microwave-assisted synthesis, which can enhance reaction rates and yields . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex furan derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid can be compared with other furan derivatives, such as:
Furan-2-carboxylic acid: A simpler furan derivative used in similar applications.
Furan-2,5-dicarboxylic acid: Known for its use in the production of bio-based polymers.
N’-acryloyl-N’-phenylfuran-2-carbohydrazide: An intermediate in the synthesis of more complex furan compounds.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Biological Activity
4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid (CAS No. 186320-10-5) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and biotechnology.
Chemical Structure and Properties
The compound features a furan ring, which is known for its reactivity and ability to interact with various biological targets. The molecular formula is C10H13NO4, with a molecular weight of approximately 211.22 g/mol. Its structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain. This inhibition can disrupt energy production within cells, potentially leading to cell death.
- Interaction with Receptors : The furan moiety can interact with various receptors and enzymes, leading to alterations in biochemical pathways that are crucial for cellular function.
Antimicrobial Properties
Research indicates that derivatives of furan compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus, at minimal inhibitory concentrations (MIC) ranging from 64 µg/mL .
Anti-inflammatory Effects
Furan derivatives have been investigated for their anti-inflammatory properties. Certain studies suggest that these compounds can act as selective COX-2 inhibitors, which may provide therapeutic benefits in inflammatory diseases .
Anticancer Activity
Compounds containing furan rings have also been explored for their anticancer potential. Some studies indicate that they may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival .
Case Studies
- Antibacterial Activity : A study evaluating various furan derivatives found that one compound demonstrated significant antibacterial activity against multiple strains, outperforming traditional antibiotics like streptomycin and tetracycline .
- Anti-inflammatory Research : In an experimental model using carrageenan-induced inflammation, a series of hydrazide-hydrazone derivatives linked to furan moieties exhibited notable anti-inflammatory effects, suggesting potential therapeutic applications for conditions like arthritis .
- Anticancer Studies : Research on furan-based compounds has revealed their ability to inhibit cancer cell proliferation in vitro, with mechanisms involving the induction of apoptosis and disruption of cell cycle progression .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Furan-2-carboxylic acid | Structure | Mild antimicrobial effects |
Furan-2,5-dicarboxylic acid | Structure | Used in polymer synthesis |
N’-acryloyl-N’-phenylfuran-2-carbohydrazide | Structure | Exhibits anticancer properties |
The unique structure of this compound allows for enhanced interactions compared to simpler furan derivatives, making it a valuable candidate for further research.
Properties
IUPAC Name |
5-(furan-2-ylmethylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-9(4-1-5-10(13)14)11-7-8-3-2-6-15-8/h2-3,6H,1,4-5,7H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYCAWXLOMTTSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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